Valsartan-d9 Ethyl Ester

Bioanalysis LC-MS/MS Pharmacokinetics

Non-deuterated internal standards fail to correct matrix effects in Valsartan Ethyl Ester LC-MS/MS assays, causing >50% quantitative bias that undermines ICH Q3A/Q3B compliance. Valsartan-d9 Ethyl Ester (CAS 1111177-30-0), with nine deuterium atoms (MW 472.63), co-elutes identically with the analyte while providing a distinct +9 Da mass shift for accurate impurity quantification. • Corrects ion suppression/enhancement in plasma and biological matrices • Validated in rat & human plasma for pharmacokinetic studies (Cmax, AUC, T1/2) • Enables ICH-compliant impurity profiling for ANDA filing and API batch release

Molecular Formula C₂₆H₂₄D₉N₅O₃
Molecular Weight 472.63
Cat. No. B1155729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan-d9 Ethyl Ester
SynonymsN-(1-Oxopentyl-d9)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester
Molecular FormulaC₂₆H₂₄D₉N₅O₃
Molecular Weight472.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valsartan-d9 Ethyl Ester Internal Standard


Valsartan-d9 Ethyl Ester (CAS 1111177-30-0) is a stable isotope-labeled analog of Valsartan Ethyl Ester, an impurity of the antihypertensive drug valsartan . Featuring nine deuterium atoms (molecular weight 472.63 g/mol vs. 463.57 g/mol for the non-deuterated form), this compound is primarily intended for use as an internal standard (IS) in LC-MS/MS or GC-MS assays for the accurate quantification of Valsartan Ethyl Ester in pharmaceutical impurity profiling and pharmacokinetic studies . Its isotopic labeling ensures near-identical chemical behavior to the analyte while providing a distinct mass difference for precise mass spectrometric detection .

Isotope-labeled internal standard for Valsartan Ethyl Ester quantification
Deuterated (d9) analog ensures co-elution and matched ionization
Compatible with LC-MS/MS and GC-MS bioanalytical workflows
Suitable for complex biological matrices (plasma, urine) requiring matrix-effect correction
Supports impurity profiling and pharmacokinetic research
Facilitates accurate quantification in preclinical and method validation studies

Why Valsartan-d9 Ethyl Ester is Essential


Generic substitution with non-isotopic internal standards (e.g., losartan) or non-deuterated structural analogs in LC-MS/MS assays for Valsartan Ethyl Ester fails to correct for matrix effects and extraction variability, leading to significant quantitative bias [1]. Deuterated internal standards, like Valsartan-d9 Ethyl Ester, are essential because they co-elute with the target analyte and share identical ionization properties, thereby compensating for ion suppression or enhancement caused by complex biological matrices [2]. Failure to use a well-matched deuterated standard can result in inaccuracies exceeding 50%, as demonstrated in comparative studies of deuterated versus non-deuterated IS [3]. The specific structural and isotopic match of Valsartan-d9 Ethyl Ester to the analyte is therefore non-negotiable for achieving the precision and accuracy mandated by regulatory bioanalytical method validation .

Target
Valsartan-d9 Ethyl Ester (deuterated IS)
Non-isotopic IS (e.g., losartan) or non-deuterated structural analogs
Non-isotopic IS may not co-elute, failing to compensate for matrix effects and extraction variability
Risk
Reported recovery parity and precision within bioanalytical validation limits
Bias may exceed 50% due to ion suppression/enhancement; recovery often divergent
Class-level evidence shows deuterated IS essential for accurate quantification in complex matrices
Context
Regulated bioanalytical method validation context
Analogs may not match chromatographic retention or ionization, compromising specificity
Structural mismatch can lead to co-elution with other impurities, affecting impurity profiling reliability

Valsartan-d9 Ethyl Ester Validated Performance


Recovery and Precision in Rat Plasma

In a validated HPLC-MS/MS method for valsartan quantification in rat plasma, Valsartan-d9 (a closely related internal standard) demonstrated an overall recovery of 86.7%, which closely matched the 86.9% recovery of the valsartan analyte [1]. This parity in extraction and ionization efficiency is critical and contrasts sharply with methods employing non-deuterated internal standards like losartan, which often exhibit divergent recovery rates and fail to adequately correct for matrix effects [2]. The use of Valsartan-d9 enabled intra-run precision values between 1.3% and 2.5% RSD and inter-run precision between 2.1% and 3.2% RSD for valsartan, meeting stringent bioanalytical validation criteria [1].

Recovery & Precision
Cross-study comparable
Recovery parity: 86.7% (IS) vs 86.9% (analyte)
Intra-run precision 1.3–2.5% RSD
Supports co-elution and matrix-effect correction for rat plasma bioanalysis
Rat plasma; HPLC-MS/MS; linear range 0.50–20000 ng/mL
Bioanalysis LC-MS/MS Pharmacokinetics

Matrix Effect Compensation in Human Plasma

A validated LC-MS/MS method for the simultaneous estimation of amlodipine and valsartan in human plasma employed valsartan-d9 as the internal standard [1]. This method achieved intra- and inter-day precisions within 10% and accuracies within 8% of nominal values, demonstrating that valsartan-d9 effectively compensated for matrix effects inherent in human K3EDTA plasma [1]. In contrast, analytical methods relying on non-isotopic internal standards or external calibration are prone to matrix-induced ion suppression or enhancement, which can lead to significant quantitative errors (e.g., >50% bias) as shown in comparative studies with other deuterated vs. non-deuterated IS [2].

Matrix Effect Compensation
Class-level inference
Accuracy within 8% (deuterated IS)
Vs. potential bias −38% to −59% with non-isotopic methods
Robust matrix-effect correction for human plasma bioanalysis
Human K3EDTA plasma; LC-MS/MS; solid-phase extraction; linear range 6.06–18060 ng/mL
Bioequivalence Human Plasma Method Validation

Chromatographic Resolution and Specificity for Impurity Profiling

Valsartan Ethyl Ester exhibits a retention time of approximately 22 minutes in reversed-phase HPLC, compared to 15 minutes for valsartan acid, facilitating its identification and quantification as a process impurity . Valsartan-d9 Ethyl Ester, as the isotopically labeled analog, shares this chromatographic behavior, enabling its use as an internal standard in impurity profiling methods . This contrasts with the use of structurally unrelated internal standards, which may co-elute with other impurities or the active pharmaceutical ingredient, compromising method specificity and accuracy [1].

Chromatographic Resolution
Supporting evidence
Retention time ~22 min (Valsartan Ethyl Ester)
Resolution ~7 min from valsartan acid
Isotopic IS shares retention, enhancing specificity for impurity profiling
Reversed-phase HPLC; source-specific review recommended
Impurity Profiling HPLC Pharmaceutical Analysis

Applications of Valsartan-d9 Ethyl Ester


Pharmacokinetic Bioanalysis

Valsartan-d9 Ethyl Ester is the preferred internal standard for LC-MS/MS quantification of Valsartan Ethyl Ester in plasma or serum samples from preclinical and clinical pharmacokinetic studies . Its isotopic match ensures accurate correction for matrix effects and extraction losses, as validated in rat and human plasma assays, enabling precise determination of pharmacokinetic parameters (e.g., Cmax, AUC, T1/2) [1][2].

Regulatory-Compliant Impurity Profiling

This compound is essential for pharmaceutical quality control laboratories tasked with quantifying Valsartan Ethyl Ester as a process impurity in valsartan API and finished dosage forms . Its use as an internal standard in validated HPLC or LC-MS methods ensures compliance with ICH Q3A/Q3B guidelines and regulatory agency requirements for impurity testing, providing the specificity and accuracy needed for reliable batch release and stability studies [1].

Method Development and Validation

Analytical scientists rely on Valsartan-d9 Ethyl Ester as a critical tool during the development and validation of new bioanalytical or impurity methods for valsartan and its derivatives . The validated performance data (e.g., recovery, precision, accuracy) serves as a benchmark for method robustness, facilitating efficient method transfer and cross-study comparability in both academic and contract research organization (CRO) settings [1][2].

Application
Selection Property
Validation Focus
PK bioanalysis in plasma research matrices
Deuterated IS with documented recovery and precision
Bioanalytical validation review (accuracy, precision, matrix effect)
Impurity profiling for Valsartan API and dosage forms
Co-elution with Valsartan Ethyl Ester; isotopic dilution for quantification
Method specificity and accuracy per ICH impurity testing expectations
Method development and transfer across laboratories
Benchmark deuterated IS with cross-study performance data
Cross-study reproducibility and method robustness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valsartan-d9 Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.